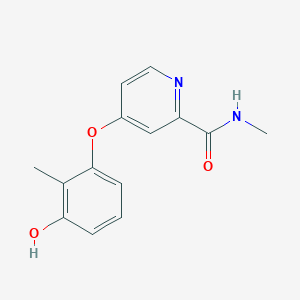

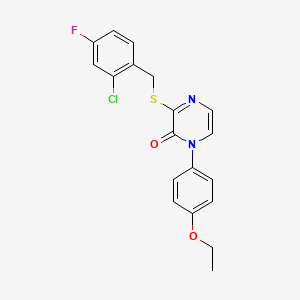

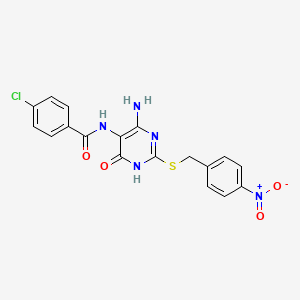

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with isoxazole and benzyl groups, such as the one you mentioned, are often used in scientific research due to their unique structure . They can have diverse applications, such as in drug development, molecular biology studies, and medicinal chemistry investigations.

Molecular Structure Analysis

The molecular structure of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would likely be complex due to the presence of isoxazole and benzyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide” would depend on its molecular structure. These properties could include solubility, stability, melting point, boiling point, and others .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Potential

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide, while not directly mentioned, is related to compounds investigated for their therapeutic potentials. A novel compound, YM-244769, has been studied for its pharmacological properties, specifically as a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits NCX3, indicating a potential for neuroprotective drug development. The differential inhibition of NCX isoforms suggests a focused therapeutic application in protecting against hypoxia/reoxygenation-induced neuronal cell damage, emphasizing its utility in neurological disorders or injuries (Iwamoto & Kita, 2006).

Catalysis and Material Science

Research on palladium(II) and gold(I) complexes of a new O-functionalized N-heterocyclic carbene ligand demonstrates the application of similar molecular frameworks in catalysis and material science. The study details synthetic and structural aspects, showcasing the versatility of such compounds in facilitating diverse chemical transformations and contributing to the development of new materials and catalysts (Ray, Shaikh, & Ghosh, 2007).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds with structural features similar to N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide. Schiff bases derived from N-heterocyclic carbene precursors and their metal complexes have shown significant antibacterial activity against various pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patil et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-10-5-3-2-4-9(10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKAVKRSIHNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(isoxazol-3-yl)-N2-(2-methoxybenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)